3-(3,5-Dibromopyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dibromopyridin-4-yl)propanoic acid is an organic compound with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains two bromine atoms at positions 3 and 5 on the pyridine ring. This compound is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 4-pyridinepropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst . The reaction conditions often include a solvent such as acetic acid or dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for 3-(3,5-Dibromopyridin-4-yl)propanoic acid may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dibromopyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-(3,5-Dibromopyridin-4-yl)propanoic acid is utilized in several scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for drug development due to its ability to form various bioactive compounds.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromopyridin-4-yl)propanoic acid depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichloropyridin-4-yl)propanoic acid
- 3-(3,5-Difluoropyridin-4-yl)propanoic acid
Comparison
Compared to its chlorinated and fluorinated analogs, 3-(3,5-Dibromopyridin-4-yl)propanoic acid exhibits unique reactivity due to the presence of bromine atoms, which are larger and more polarizable than chlorine and fluorine. This can influence the compound’s reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
3-(3,5-dibromopyridin-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-6-3-11-4-7(10)5(6)1-2-8(12)13/h3-4H,1-2H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUVALIBTKQPRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.